

Discovery and history of 3-aminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminonicotinic acid

Cat. No.: B021587

[Get Quote](#)

An In-depth Technical Guide to 3-Aminopyridine-4-carboxylic Acid: Discovery, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 3-aminopyridine-4-carboxylic acid, a pyridine derivative of interest to researchers and drug development professionals. The document details the compound's identification, physicochemical properties, historical context, and synthetic methodologies. Detailed experimental protocols, quantitative data, and process visualizations are included to serve as a practical resource for scientific application.

Compound Identification and Properties

3-Aminopyridine-4-carboxylic acid, also known as **3-aminoisonicotinic acid**, is an organic compound featuring a pyridine ring substituted with both an amino group and a carboxylic acid group. These functional groups confer specific chemical reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key quantitative properties of 3-aminopyridine-4-carboxylic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	3-aminopyridine-4-carboxylic acid	[1]
Synonyms	3-Aminoisonicotinic acid	[2]
CAS Number	7579-20-6	[3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[3]
Molecular Weight	138.12 g/mol	[3]
Melting Point	295-297 °C (dec.)	
Appearance	White crystalline powder, Pale brown to brown powder	[1] [2]
Purity	≥94.0% (HPLC)	[1]
InChI Key	FYEQKMAVRYRMBL-UHFFFAOYSA-N	[4]
SMILES	Nc1cnccc1C(O)=O	[4]

Discovery and History

While the specific date and individual credited with the initial discovery of 3-aminopyridine-4-carboxylic acid are not prominently documented in readily available literature, its history is intertwined with the broader exploration of pyridine carboxylic acid isomers and their derivatives. Research into aminopyridines and their related carboxylic acids gained traction in the mid-20th century, particularly in the search for synthetic tuberculostats and other pharmacologically active agents.[\[5\]](#) The development of various synthetic routes for aminopyridine derivatives has been a continuous effort, driven by their potential as intermediates in drug synthesis.[\[6\]](#)[\[7\]](#) Compounds like 4-aminopyridine-3-carboxamide, a structurally related molecule, have been investigated for their utility in neuropharmacology, highlighting the therapeutic interest in this class of compounds.[\[8\]](#)

Synthesis and Experimental Protocols

Several synthetic pathways can be envisioned for the preparation of 3-aminopyridine-4-carboxylic acid. A common and logical approach involves the modification of a pyridine precursor through a series of well-established organic reactions.

General Synthetic Pathway from Pyridine

A plausible and frequently utilized strategy to synthesize aminopyridine carboxylic acids begins with pyridine. The process involves nitration to introduce a nitro group, followed by reduction of the nitro group to an amine, and subsequent carboxylation to add the carboxylic acid moiety.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 3-aminopyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established chemical transformations for pyridine derivatives.^[7] Researchers should adapt and optimize these steps based on laboratory conditions and safety assessments.

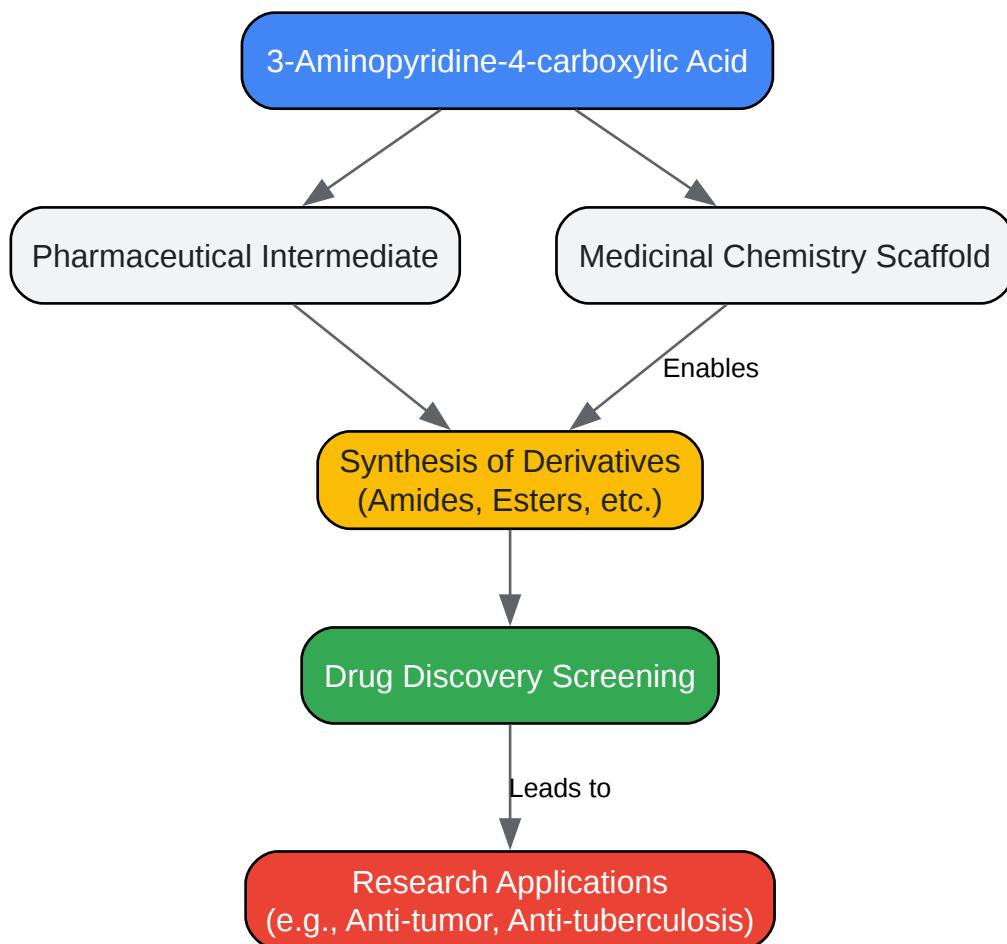
Step 1: Nitration of Pyridine to 3-Nitropyridine

- To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.
- Slowly add pyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
- Once the addition is complete, slowly add fuming nitric acid dropwise while maintaining the low temperature.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for several hours.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until pH 7-8 is reached.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitropyridine.

Step 2: Reduction of 3-Nitropyridine to 3-Aminopyridine

- Dissolve the crude 3-nitropyridine in a suitable solvent such as ethanol or methanol.
- Transfer the solution to a hydrogenation vessel.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Pressurize the vessel with hydrogen gas (typically 40-50 PSI).
- Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain 3-aminopyridine.[9]


Step 3: Carboxylation of 3-Aminopyridine

- This step is the most challenging due to the directing effects of the amino group. A directed ortho-metallation followed by quenching with carbon dioxide is a modern approach.
- Protect the amino group of 3-aminopyridine (e.g., as a Boc derivative).
- Dissolve the protected 3-aminopyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
- Add a strong base, such as n-butyllithium, dropwise to deprotonate the 4-position.

- After stirring for a period to ensure complete metalation, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
- Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Perform an acidic workup to protonate the carboxylate and deprotect the amine.
- Extract the product with a suitable organic solvent.
- Purify the crude product by recrystallization or column chromatography to yield 3-aminopyridine-4-carboxylic acid.

Biological Activity and Applications

Pyridine carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to act as enzyme inhibitors.^[6] While specific, extensive biological data for 3-aminopyridine-4-carboxylic acid is not widely published, its structural motifs suggest potential applications. The aminopyridine backbone is known to modulate ion channels, and related compounds are used in treating neurological conditions.^[8] Furthermore, the carboxylic acid group provides a site for forming amides, esters, and other derivatives, making the molecule a versatile intermediate for creating libraries of compounds for drug discovery screening.^{[10][11]} For instance, derivatives have been explored for anti-tumor and anti-tuberculosis applications.^[2]

[Click to download full resolution via product page](#)

Caption: Role of the title compound in drug development.

Conclusion

3-Aminopyridine-4-carboxylic acid is a compound with established physicochemical properties and synthetic routes. While its specific discovery is not pinpointed to a singular event, its existence is a result of the systematic exploration of pyridine chemistry. It serves as a valuable building block for medicinal chemists and researchers in drug development, offering a versatile scaffold for creating novel molecules with potential therapeutic applications. The protocols and data presented in this guide are intended to facilitate further research and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopyridine-4-carboxylic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. synchem.de [synchem.de]
- 4. 3-aminopyridine-4-carboxylic acid [stenutz.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7 | High Purity Manufacturer & Price [pipzine-chem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 3-aminopyridine-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021587#discovery-and-history-of-3-aminopyridine-4-carboxylic-acid\]](https://www.benchchem.com/product/b021587#discovery-and-history-of-3-aminopyridine-4-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com